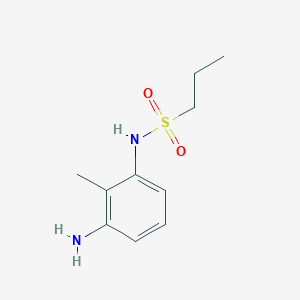

N-(3-amino-2-methylphenyl)propane-1-sulfonamide

Description

Overview of Sulfonamide Chemistry and its Significance in Medicinal and Agrochemical Research

The sulfonamide functional group is a cornerstone in the development of therapeutic agents and agrochemicals. google.com In medicinal chemistry, sulfonamides are renowned for their antibacterial properties, which stem from their ability to inhibit dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. nih.gov This mechanism of action has led to the development of a wide range of sulfa drugs. nih.gov Beyond their antimicrobial effects, sulfonamide derivatives have been engineered to exhibit a multitude of pharmacological activities, including diuretic, hypoglycemic, anticonvulsant, and anti-inflammatory properties. nih.gov

In the realm of agrochemical research, sulfonamides have been utilized in the development of herbicides and pesticides. Their mode of action in plants often involves the inhibition of essential amino acid biosynthesis. The versatility and relative ease of synthesis of the sulfonamide scaffold continue to make it an attractive starting point for the discovery of new bioactive molecules.

Historical Context of Sulfonamide Derivatives in Drug Discovery and Development

The journey of sulfonamides in medicine began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. researchgate.net This groundbreaking discovery, which earned Gerhard Domagk the Nobel Prize in Medicine in 1939, ushered in the era of chemotherapy and saved countless lives. researchgate.net Subsequent research revealed that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide.

This revelation sparked a wave of synthetic efforts to create more potent and less toxic sulfonamide derivatives, leading to the development of a vast arsenal (B13267) of sulfa drugs that were instrumental in treating bacterial infections before the widespread availability of penicillin. spectrabase.com The "sulfa craze" of the late 1930s and early 1940s saw the creation of thousands of sulfonamide-containing molecules. spectrabase.com Although the advent of antibiotics led to a decline in their use for systemic bacterial infections, sulfonamides remain relevant for specific indications and have served as a foundational scaffold for the development of other classes of drugs. nih.gov

Structural Characterization of N-(3-amino-2-methylphenyl)propane-1-sulfonamide and Related Analogues

The chemical structure of this compound is defined by a propane-1-sulfonamide (B152785) group attached to a 3-amino-2-methylphenyl moiety. The key structural features include the sulfonamide linkage, the aromatic phenyl ring, and the substituents on the ring—an amino group at the 3-position and a methyl group at the 2-position.

| Property | Value |

| Molecular Formula | C₁₀H₁₆N₂O₂S |

| Molecular Weight | 228.31 g/mol |

| IUPAC Name | This compound |

| SMILES | CCCS(=O)(=O)Nc1cccc(c1C)N |

| InChI Key | ZLTVRAYPQYTMDO-UHFFFAOYSA-N |

Data sourced from PubChem CID 16777695.

Analogues with different alkyl chains on the sulfonamide nitrogen or varied substitution patterns on the phenyl ring have been synthesized and evaluated for a range of biological activities. For example, other propane-1-sulfonamide derivatives have been investigated as selective JAK1 clinical candidates for autoimmune diseases. osti.gov The specific combination of the 3-amino and 2-methyl groups on the phenyl ring of the target compound represents a unique chemical space that warrants exploration.

Research Gaps and Future Directions for this compound

The most significant research gap concerning this compound is the near-complete absence of published scientific data. To unlock the potential of this compound, a systematic investigation is required, encompassing the following key areas:

Synthesis and Characterization: The first crucial step is the development and optimization of a synthetic route to produce this compound in sufficient purity and yield. Following synthesis, comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography is essential to confirm its structure and stereochemistry.

Biological Screening: Once a reliable synthetic method is established, the compound should be subjected to a broad range of biological screenings to identify any potential therapeutic or agrochemical activities. Initial assays could focus on its potential as an antibacterial agent, given its sulfonamide core. However, screening against other targets, such as enzymes implicated in cancer, inflammation, and neurological disorders, could reveal novel activities.

Structure-Activity Relationship (SAR) Studies: Should initial screenings yield promising results, the synthesis and evaluation of a library of related analogues would be a logical next step. By systematically modifying the substituents on the phenyl ring and the alkyl chain of the sulfonamide, researchers can establish structure-activity relationships. This would provide valuable insights into the molecular features required for biological activity and guide the design of more potent and selective compounds.

The exploration of this compound represents a greenfield opportunity in medicinal and agrochemical research. Its unique structural motifs, situated within the well-established and versatile sulfonamide class, make it a compelling candidate for discovery-oriented research programs. The path forward requires fundamental chemical synthesis and biological evaluation to determine if this underexplored molecule holds the key to new and valuable applications.

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-3-7-15(13,14)12-10-6-4-5-9(11)8(10)2/h4-6,12H,3,7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTVRAYPQYTMDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=CC(=C1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 3 Amino 2 Methylphenyl Propane 1 Sulfonamide

Established Synthetic Pathways for Sulfonamide Synthesis Relevant to N-(3-amino-2-methylphenyl)propane-1-sulfonamide

The core structure of this compound is assembled through the formation of a stable sulfur-nitrogen bond. The methodologies for creating this linkage are well-established in organic chemistry.

The most classic and widely used method for constructing the sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine. nih.govwikipedia.org In the context of the target molecule, this involves the reaction of propane-1-sulfonyl chloride with 2-methyl-1,3-phenylenediamine .

The reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrochloric acid byproduct. wikipedia.org

Given the two primary amino groups in 2-methyl-1,3-phenylenediamine, regioselectivity is a key consideration. The amino group at the 3-position is sterically less hindered than the amino group at the 1-position, which is ortho to the methyl group. Therefore, the reaction is expected to preferentially occur at the 3-amino position, yielding the desired product.

Modern alternatives to this classic approach include various coupling methods. For instance, copper-catalyzed protocols have been developed that can couple amines with aryl boronic acids and a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) to form sulfonamides. nih.gov Another approach involves the electrochemical oxidative coupling of thiols and amines, providing a direct and environmentally benign route to sulfonamides. acs.org

| Method | Reactants | Typical Conditions | Reference |

|---|---|---|---|

| Classical Synthesis | Sulfonyl Chloride + Amine | Pyridine or Triethylamine, Organic Solvent (e.g., CH2Cl2) | wikipedia.org |

| Copper-Catalyzed Coupling | Aryl Boronic Acid + Amine + SO2 Source (DABSO) | Copper Catalyst | nih.gov |

| Indium-Catalyzed Sulfonylation | Sulfonyl Chloride + Amine | Indium Catalyst | organic-chemistry.org |

| Electrochemical Oxidative Coupling | Thiol + Amine | Undivided cell, Carbon anode, Iron cathode | acs.org |

The synthesis of this compound relies on the availability of its key precursors: propane-1-sulfonyl chloride and 2-methyl-1,3-phenylenediamine .

Propane-1-sulfonyl chloride can be prepared through several oxidative chlorination methods. organic-chemistry.org A common laboratory-scale synthesis involves the oxidation of S-alkyl isothiourea salts (prepared from propyl halides and thiourea) with an oxidizing agent and a chloride source, such as N-chlorosuccinimide (NCS). organic-chemistry.org Another route is the reaction of propane-1-sulfonic acid with a chlorinating agent like 2,4,6-trichloro- nih.govresearchgate.netrsc.org-triazine (TCT). chemicalbook.com

2-methyl-1,3-phenylenediamine is typically synthesized from 2,6-dinitrotoluene. The process involves the catalytic hydrogenation of the two nitro groups to amino groups. Common catalysts for this reduction include palladium on carbon (Pd/C), platinum, or nickel, using hydrogen gas as the reductant. Chemical reduction using reagents like iron powder in acidic medium is also a viable industrial method.

| Precursor | Starting Material | Synthetic Method | Reference |

|---|---|---|---|

| Propane-1-sulfonyl chloride | S-propyl isothiourea salt | Oxidative chlorosulfonation with NCS | organic-chemistry.org |

| Propane-1-sulfonyl chloride | Propane-1-sulfonic acid | Reaction with TCT | chemicalbook.com |

| 2-methyl-1,3-phenylenediamine | 2,6-Dinitrotoluene | Catalytic hydrogenation (e.g., H2/Pd/C) | chemicalbook.com |

| 2-methyl-1,3-phenylenediamine | 2,6-Dinitrotoluene | Reduction with Fe/HCl | google.com |

Chemical Reactions and Functional Group Transformations

The bifunctional nature of this compound, possessing both a primary aromatic amino group and a sulfonamide linkage, allows for a range of chemical modifications.

The primary aromatic amino group is susceptible to oxidation. Single-electron oxidation of the aniline (B41778) moiety can lead to the formation of an aniline radical cation, which can be an intermediate in subsequent reactions. epfl.ch Depending on the oxidizing agent and reaction conditions, the amino group can be converted to other nitrogen-containing functional groups. For example, controlled oxidation could potentially yield nitroso or nitro derivatives, although this transformation can be challenging to achieve selectively in the presence of the sulfonamide group. Harsher oxidation conditions may lead to complex reaction mixtures or polymerization.

The sulfonamide group is generally robust and resistant to reduction. Cleavage of the strong sulfur-nitrogen bond requires potent reducing agents and harsh conditions. strath.ac.uk This process is typically a reductive cleavage rather than a reduction of the sulfur center.

Classic methods for this transformation employ dissolving metal reductions, such as sodium in liquid ammonia (B1221849) or lithium naphthalenide. strath.ac.uk More recently, neutral organic "super-electron-donor" reagents have been developed that can cleave the N–S bond under milder, metal-free conditions. nih.govstrath.ac.uk The reaction products are the parent amine (2-methyl-1,3-phenylenediamine ) and a sulfur-containing species, typically a sulfinate, which can be further reduced to a thiol.

| Reagent System | Typical Conditions | Products | Reference |

|---|---|---|---|

| Alkali Metals (Li, Na, K) | Liquid Ammonia or with an electron carrier like naphthalene | Amine + Sulfinate | strath.ac.uk |

| Samarium(II) Iodide (SmI2) | HMPA (hexamethylphosphoramide) as additive | Amine + Sulfinate | strath.ac.uk |

| Neutral Organic Super-Electron-Donor | Thermal or photoactivated conditions | Amine + Sulfinate | nih.gov |

The primary amino group on the phenyl ring is a potent nucleophile and the principal site for substitution reactions. It can readily undergo N-alkylation and N-acylation to generate a wide array of derivatives.

A more versatile transformation of the primary aromatic amino group is diazotization . alrasheedcol.edu.iq Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) converts the amino group into a diazonium salt. alrasheedcol.edu.iqorganic-chemistry.org The sulfonamide nitrogen is not basic and does not undergo this reaction. stackexchange.com

The resulting diazonium salt is a valuable intermediate that can be subjected to a variety of subsequent reactions, most notably Sandmeyer-type reactions, to replace the diazonium group with numerous other functionalities. This provides a powerful strategy for synthesizing diverse derivatives of the parent molecule.

| Reaction Type | Reagent | Product Functional Group | Reference |

|---|---|---|---|

| Diazotization | NaNO2, HCl | -N2+Cl- (Diazonium salt) | alrasheedcol.edu.iq |

| Sandmeyer Reaction | CuCl / CuBr / CuCN | -Cl / -Br / -CN | organic-chemistry.org |

| Schiemann Reaction | HBF4, heat | -F | organic-chemistry.org |

| Iodination | KI | -I | organic-chemistry.org |

| Hydroxylation | H2O, heat | -OH | - |

Additionally, the hydrogen on the sulfonamide nitrogen is weakly acidic and can be deprotonated by a strong base, allowing for subsequent alkylation at this position, further expanding the range of possible derivatives. wikipedia.org

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry increasingly emphasizes the development of methodologies that are not only efficient in terms of yield and reaction time but also adhere to the principles of green chemistry, minimizing waste and energy consumption. The synthesis of sulfonamides, including this compound, has benefited significantly from such innovations.

Microwave and Ultrasonic Irradiation in Sulfonamide Synthesis

Microwave-assisted synthesis and sonochemistry have emerged as powerful tools to accelerate organic reactions. nih.govnih.gov In the context of sulfonamide synthesis, these techniques offer substantial advantages over conventional heating methods by providing rapid and uniform heating, which can lead to dramatically reduced reaction times, higher yields, and cleaner reaction profiles. researchgate.net

A plausible synthetic route to this compound could involve the reaction of 2-methyl-3-nitroaniline (B147196) with propanesulfonyl chloride, followed by the reduction of the nitro group to an amine. Microwave irradiation can be effectively applied to the initial sulfonylation step. The reaction mixture, typically consisting of the amine, sulfonyl chloride, a base (like pyridine or triethylamine), and a suitable solvent (such as ethanol (B145695) or DMF), is subjected to microwave energy at a controlled temperature and pressure. researchgate.net This approach can shorten reaction times from several hours to mere minutes. nih.gov

Similarly, ultrasonic irradiation can be employed to promote the synthesis. nih.govbohrium.comnih.gov The mechanical effects of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium—can enhance mass transfer and increase the reactivity of the substrates, often at ambient temperature. bohrium.comresearchgate.net This method is particularly advantageous for heterogeneous reactions. bohrium.com

Table 1: Representative Conditions for Microwave-Assisted Sulfonamide Synthesis

| Parameter | Condition | Rationale |

| Reactants | Arylamine, Alkanesulfonyl Chloride | General substrates for sulfonamide formation. |

| Solvent | Ethanol, DMF, or solvent-free | Choice depends on reactant solubility and microwave absorption. |

| Base | Pyridine, Triethylamine, or K2CO3 | To neutralize the HCl byproduct of the reaction. |

| Microwave Power | 100-300 W | To achieve the desired reaction temperature rapidly. |

| Temperature | 80-150 °C | Optimized to balance reaction rate and potential side reactions. |

| Reaction Time | 5-20 minutes | Significantly reduced compared to conventional heating. researchgate.net |

| Pressure | 5-15 bar | Controlled within a sealed reaction vessel. |

Table 2: Typical Parameters for Ultrasonic-Promoted Sulfonamide Synthesis

| Parameter | Condition | Rationale |

| Reactants | Arylamine, Alkanesulfonyl Chloride | General substrates for sulfonamide formation. |

| Solvent | Ethanol/Water mixture | Aqueous systems are often favored in green sonochemistry. nih.gov |

| Catalyst | Phase-transfer catalyst or none | May be used to enhance reaction in biphasic systems. |

| Ultrasonic Frequency | 20-40 kHz | Common frequency range for laboratory ultrasonic baths/probes. nih.gov |

| Temperature | Room Temperature to 50 °C | Sonication often allows for lower reaction temperatures. bohrium.com |

| Reaction Time | 15-60 minutes | Shorter reaction times are a key benefit of sonication. nih.gov |

Nanocatalysis for Efficient Sulfonamide Derivatization

The use of nanocatalysts represents a significant advancement in green chemistry, offering high catalytic activity, selectivity, and the potential for easy recovery and reuse. mdpi.com For the derivatization of sulfonamides, various nanocatalysts can be employed to facilitate key transformations. For instance, in a multi-step synthesis of this compound, a nanocatalyst could be utilized in the reduction of an intermediate nitro-sulfonamide, N-(2-methyl-3-nitrophenyl)propane-1-sulfonamide.

Palladium or nickel nanoparticles supported on magnetic materials (e.g., Fe3O4) are highly effective for the hydrogenation of nitroarenes to anilines under mild conditions. The large surface-area-to-volume ratio of nanoparticles provides a high density of active sites, leading to enhanced reaction rates. The magnetic nature of the support allows for the simple separation of the catalyst from the reaction mixture using an external magnet, facilitating its reuse and minimizing product contamination.

Table 3: Illustrative Nanocatalyst System for Nitro Group Reduction

| Component | Example | Function |

| Active Metal | Palladium (Pd) or Nickel (Ni) Nanoparticles | Catalyzes the hydrogenation reaction. |

| Support | Magnetic Iron Oxide (Fe3O4) Nanoparticles | Provides a stable support and allows for magnetic separation. mdpi.com |

| Reducing Agent | Hydrazine hydrate (B1144303) or Hydrogen gas (H2) | Source of hydrogen for the reduction. |

| Solvent | Ethanol or Methanol | Common solvents for hydrogenation reactions. |

| Temperature | Room Temperature to 80 °C | Milder conditions compared to traditional reducing agents. |

| Reaction Time | 1-4 hours | Efficient conversion due to high catalyst activity. |

Analytical and Spectroscopic Characterization in Synthetic Validation

The unambiguous confirmation of the chemical structure of a newly synthesized compound is paramount. A combination of spectroscopic techniques is typically employed to provide a comprehensive characterization of the molecule, ensuring its identity and purity.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the propyl group, the aromatic ring, the amino group, the sulfonamide N-H, and the methyl group. The chemical shift, integration, and multiplicity (splitting pattern) of each signal provide valuable structural information. For example, the ethyl protons of the propane (B168953) chain would likely appear as a triplet and a multiplet, while the methylene (B1212753) group adjacent to the sulfur would be a triplet. The aromatic protons would appear as a complex pattern of multiplets in the aromatic region of the spectrum. The methyl group on the ring would present as a singlet.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment. For instance, the aromatic carbons would resonate in the typical downfield region (110-150 ppm), while the aliphatic carbons of the propyl chain and the methyl group would appear at higher field (upfield).

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom/Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes on ¹H NMR Multiplicity |

| CH3 (propyl) | ~1.0 | ~13 | Triplet |

| CH2 (propyl) | ~1.8 | ~18 | Sextet |

| CH2-SO2 | ~3.1 | ~55 | Triplet |

| CH3 (aromatic) | ~2.2 | ~17 | Singlet |

| Aromatic CH | 6.5-7.2 | 115-138 | Multiplets |

| Aromatic C-N | - | ~145 | Quaternary Carbon |

| Aromatic C-S | - | ~135 | Quaternary Carbon |

| Aromatic C-CH3 | - | ~128 | Quaternary Carbon |

| NH2 | ~3.5-4.5 (broad) | - | Broad Singlet |

| SO2NH | ~9.0-10.0 (broad) | - | Broad Singlet |

Note: Predicted values are illustrative and can vary based on solvent and other experimental conditions.

Mass Spectrometry and Infrared (IR) Spectroscopy in Compound Confirmation

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns. libretexts.org For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion. The fragmentation of sulfonamides under mass spectrometric conditions often involves cleavage of the S-N bond and the C-S bond, as well as the loss of SO2. researchgate.netnih.govresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. askthenerd.comwikieducator.orgchemguide.co.uk The IR spectrum of this compound would be expected to show distinct absorption bands for the N-H stretches of the primary amine and the sulfonamide, the S=O stretches of the sulfonamide group, C-N stretching, and vibrations associated with the substituted aromatic ring. wpmucdn.comrsc.org

Table 5: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment | Fragmentation Pathway |

| 228 | [M]+• | Molecular ion |

| 164 | [M - SO2]+• | Loss of sulfur dioxide |

| 121 | [H2N(CH3)C6H3NH]+ | Cleavage of the N-S bond with hydrogen transfer |

| 106 | [H2N(CH3)C6H3]+ | Cleavage of the N-S bond |

| 79 | [C3H7SO2]+ | Cleavage of the N-S bond |

Note: m/z values correspond to the most abundant isotopes. Fragmentation is dependent on the ionization technique used.

Table 6: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (NH2) | N-H Symmetric & Asymmetric Stretch | 3300-3500 (two bands) wikieducator.org |

| Sulfonamide (SO2NH) | N-H Stretch | 3200-3300 rsc.org |

| Sulfonamide (SO2) | Asymmetric & Symmetric S=O Stretch | 1310-1350 and 1140-1180 researchgate.net |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Aromatic Ring | C-H Bending (out-of-plane) | 750-900 |

| Alkyl C-H | C-H Stretch | 2850-2960 |

Structure Activity Relationship Sar Studies and Rational Drug Design

Systematic Modification of the N-(3-amino-2-methylphenyl)propane-1-sulfonamide Scaffold

The rational design of analogs based on the this compound structure involves the independent or combined modification of its three key components: the substituted aromatic ring, the sulfonamide linker, and the amino group.

The 3-amino-2-methylphenyl group is a critical determinant of the molecule's interaction with its biological target. The nature, position, and size of substituents on this aromatic ring can significantly modulate the compound's efficacy and selectivity. SAR studies on related sulfonamide-bearing molecules have shown that modifying aromatic substituents is a key strategy for optimizing antiproliferative activity. mdpi.com The introduction of different functional groups can alter the electronic properties, hydrophobicity, and steric profile of the molecule, thereby influencing its binding affinity.

For instance, introducing electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃) at other positions on the phenyl ring can affect the pKa of the amino and sulfonamide groups, which in turn influences ionization state and target interaction. nih.gov Bulky substituents could provide additional hydrophobic interactions within a target's binding pocket but might also introduce steric hindrance that prevents optimal binding. The chemical versatility of the aromatic scaffold allows for the incorporation of various substituents to enhance biological activity. mdpi.com

Below is a hypothetical data table illustrating the potential impact of substitutions on the aromatic ring on biological activity, based on common findings in medicinal chemistry.

| Substituent (R) | Position on Ring | Hypothetical IC₅₀ (µM) | Rationale for Activity Change |

| -H (unsubstituted) | - | 15.2 | Baseline activity of the parent scaffold. |

| -Cl | 5 | 8.5 | Electron-withdrawing group may enhance binding affinity. |

| -OCH₃ | 4 | 12.1 | Electron-donating group may slightly decrease activity. |

| -CF₃ | 5 | 5.3 | Strong electron-withdrawing and lipophilic group can improve potency. |

| -CH(CH₃)₂ | 4 | 25.8 | Bulky group may cause steric clash within the binding site. |

Note: The data in this table is illustrative and intended to demonstrate the principles of SAR, not represent actual experimental results for this specific compound.

The sulfonamide (-SO₂NH-) functional group is a cornerstone of numerous therapeutic agents due to its unique chemical properties. nih.gov It is a bioisostere of an amide group but is more resistant to hydrolysis. The sulfonamide moiety is a crucial pharmacophore, primarily acting as a potent hydrogen bond donor (via the N-H group) and acceptor (via the oxygen atoms). researchgate.net These hydrogen bonding capabilities are often essential for anchoring the molecule into the active site of a target protein or enzyme. researchgate.net

In many sulfonamide-based drugs, this group mimics the transition state of a substrate or binds to key amino acid residues, leading to inhibition. nih.gov For example, in carbonic anhydrase inhibitors, the sulfonamide group coordinates to a zinc ion in the enzyme's active site. The geometry and electronic structure of the sulfonamide linker are therefore critical for maintaining the correct orientation of the aromatic ring and other functional groups for effective target interaction.

The primary amino group (-NH₂) at the 3-position of the phenyl ring provides a key site for interaction and further chemical modification. This group can act as a hydrogen bond donor and, being basic, can be protonated at physiological pH, potentially forming ionic interactions with acidic residues (e.g., aspartate or glutamate) in a target's binding pocket.

Modification of this amino group is a common strategy to fine-tune a compound's pharmacological profile. nih.gov For example:

Acylation: Converting the amine to an amide can alter its hydrogen-bonding pattern and reduce its basicity, which may impact solubility and cell permeability.

Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) can create secondary or tertiary amines, changing the steric and electronic environment and potentially enhancing hydrophobic interactions. nih.gov

Conversion to other functional groups: The amine can serve as a synthetic handle to introduce a wide variety of other functionalities, allowing for extensive exploration of the chemical space to improve potency and selectivity. researchgate.net

These modifications can be crucial for shifting the binding mode, improving selectivity for a specific target over related proteins, or optimizing the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com

Computational Chemistry and Molecular Modeling

Computational techniques are indispensable tools in modern drug discovery, providing insights into ligand-target interactions and guiding the design of more potent and selective molecules.

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. b-cdn.net For this compound and its derivatives, docking simulations can elucidate how they fit into the binding site of a target protein. researchgate.net These simulations can identify key interactions, such as:

Hydrogen bonds between the sulfonamide NH and oxygens, the amino group, and polar residues in the binding site. semanticscholar.org

Hydrophobic interactions between the methylphenyl ring and nonpolar residues.

Ionic interactions if the amino group is protonated.

By visualizing the docked pose, medicinal chemists can understand the molecular basis of activity and make rational decisions about which modifications are most likely to improve binding affinity. imist.ma For instance, if a simulation reveals an unoccupied hydrophobic pocket near the aromatic ring, a derivative with an additional lipophilic substituent at that position can be designed and synthesized.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For a series of analogs based on the this compound scaffold, a QSAR model can be developed to predict the activity of new, yet-to-be-synthesized compounds. nih.gov

The process involves calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters). researchgate.net A mathematical model is then generated using statistical techniques like multiple linear regression (MLR) to create an equation that relates these descriptors to the observed biological activity (e.g., -log(IC₅₀)). researchgate.netresearchgate.net

The predictive power of a QSAR model is assessed using statistical parameters such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A robust and predictive QSAR model can significantly accelerate the drug design process by prioritizing the synthesis of compounds with the highest predicted activity. scispace.com

| QSAR Model Parameter | Description | Typical Value for a Predictive Model |

| n | Number of compounds in the dataset | > 20 |

| r² | Coefficient of determination (goodness of fit) | > 0.7 |

| q² | Cross-validated r² (goodness of prediction) | > 0.5 |

| pred_r² | r² for an external test set (predictive power) | > 0.6 |

Note: This table describes the parameters used to validate a QSAR model. scispace.com

Despite a comprehensive search for scientific literature and data, detailed research findings specifically concerning the structure-activity relationship (SAR) studies and rational drug design of This compound are not available in the public domain. No published studies were identified that focused on the design of its analogs with enhanced biological profiles or a comparative analysis with structurally related lead compounds.

The requested article, which was to be strictly structured around the provided outline, necessitates in-depth research findings, including data tables on potency, selectivity, and pharmacological response of analogs. Without any specific research conducted on "this compound" and its derivatives, it is not possible to generate the scientifically accurate and detailed content as per the instructions.

General principles of medicinal chemistry and drug design involving sulfonamide-containing compounds exist; however, applying these generalities to the specific, un-researched compound "this compound" would amount to speculation and would not meet the requirement for "detailed research findings."

Therefore, the generation of the requested article is not possible due to the absence of foundational scientific research on this particular chemical compound. There is no data to populate the sections and subsections of the provided outline, such as "Optimization for Potency and Selectivity," "Strategies for Modulating Pharmacological Response," and "Comparative Analysis with Structurally Related Lead Compounds."

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-(3-amino-2-methylphenyl)propane-1-sulfonamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3-amino-2-methylaniline and propane-1-sulfonyl chloride. A base (e.g., triethylamine or pyridine) is critical to neutralize HCl byproducts and drive the reaction to completion . To optimize yields:

- Use anhydrous solvents (e.g., dichloromethane or THF) to minimize hydrolysis.

- Monitor reaction progress via TLC or HPLC.

- Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient).

- Key Considerations : Impurities from incomplete sulfonylation or oxidation of the amine group may require iterative purification steps.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfonamide linkage (e.g., SO₂NH proton at δ 8–10 ppm) and aromatic substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ for [M+H]⁺ ion).

- Elemental Analysis : Validate C, H, N, S composition.

- Contradictions : Similar sulfonamides show variability in solubility (e.g., DMSO vs. aqueous buffers), necessitating solvent optimization for NMR .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to kinase targets like BRAF or JAK1?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .

- Molecular Docking (AutoDock/Vina) : Use crystal structures (e.g., PDB: 3OG7 for BRAF V600E) to model interactions with the sulfonamide group and aryl backbone .

- MD Simulations : Assess stability of ligand-protein complexes (e.g., 100-ns trajectories in GROMACS).

Q. What in vitro assays are suitable for evaluating this compound’s inhibitory activity against oncogenic kinases?

- Methodological Answer :

- Kinase Inhibition Assays : Use recombinant BRAF V600E or JAK1 in ATP-competitive assays (e.g., ADP-Glo™ Kinase Assay) .

- Cell-Based Assays : Measure proliferation inhibition in melanoma (A375) or hematologic (HEL) cell lines with mutant BRAF/JAK pathways .

- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.

- Optimization : IC₅₀ values may vary with ATP concentration; maintain [ATP] near Km for physiological relevance .

Q. How can structural modifications enhance the metabolic stability of this compound?

- Methodological Answer :

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify oxidation hotspots (e.g., methylphenyl group) .

- Bioisosteric Replacement : Substitute the propane-sulfonamide with cyclopropane-sulfonamide to reduce CYP450-mediated metabolism .

- Deuterium Incorporation : Replace labile C-H bonds with C-D bonds at metabolically vulnerable positions.

- Contradictions : Deuterated analogs may exhibit altered pharmacokinetics in vivo due to isotopic effects .

Data Interpretation & Optimization

Q. How should researchers resolve discrepancies between computational predictions and experimental IC₅₀ values for this compound?

- Methodological Answer :

- Re-evaluate Force Fields : Ensure docking parameters (e.g., solvation models) align with experimental conditions .

- Validate Protonation States : Use pKa prediction tools (e.g., MarvinSketch) to confirm dominant tautomers at assay pH.

- Crystallography : Co-crystallize the compound with the target kinase to identify unmodeled interactions (e.g., water-mediated hydrogen bonds) .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

- Methodological Answer :

- SAR Analysis : Modify substituents on the phenyl ring (e.g., fluorine at C4) to enhance steric complementarity with target active sites .

- Fragment-Based Design : Deconstruct the molecule to identify minimal pharmacophores for selective binding.

- Proteome-Wide Profiling : Use thermal shift assays (TSA) to detect unintended protein interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.